REACTION_CXSMILES
|
[NH:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([C:10]([O:12][CH3:13])=[O:11])[C:4]=2[CH:3]=[CH:2]1.CO[CH:16]1[CH2:20][CH2:19][CH:18](OC)O1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>CO>[CH:8]1[C:9]2[NH:1][C:2]3[C:3](=[CH:18][CH:19]=[CH:20][CH:16]=3)[C:4]=2[C:5]([C:10]([O:12][CH3:13])=[O:11])=[CH:6][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
52.56 g
|
Type
|
reactant
|
Smiles
|
N1C=CC=2C(=CC=CC12)C(=O)OC
|
Name
|
|
Quantity
|
51.55 g
|
Type
|
reactant
|
Smiles
|
COC1OC(CC1)OC
|
Name
|
|
Quantity
|
28.53 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 10 hours
|
Duration
|
10 h
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C=2C3=CC=CC=C3NC12)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.14 g | |
YIELD: CALCULATEDPERCENTYIELD | 13.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |